Nipyraclofen
Description
Structure
3D Structure
Properties
CAS No. |
99662-11-0 |
|---|---|
Molecular Formula |
C10H5Cl2F3N4O2 |
Molecular Weight |
341.07 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H5Cl2F3N4O2/c11-5-1-4(10(13,14)15)2-6(12)8(5)18-9(16)7(3-17-18)19(20)21/h1-3H,16H2 |
InChI Key |
OVQJTYOXWVHPTA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)[N+](=O)[O-])N)Cl)C(F)(F)F |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)[N+](=O)[O-])N)Cl)C(F)(F)F |
Other CAS No. |
99662-11-0 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Nipyraclofen
Retrosynthetic Analysis of the Nipyraclofen Molecular Framework
A retrosynthetic analysis of this compound (I) provides a logical approach to its synthesis by breaking it down into simpler, commercially available starting materials. frontiersin.org The primary disconnection strategy for this compound would logically target the amide bond, a common and reliable bond formation reaction. This leads to two key synthons: a substituted pyrazole (B372694) amine (II) and a substituted phenylacetyl chloride (III).
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
Disconnection of the Amide Bond: The most straightforward retrosynthetic step is the disconnection of the amide linkage in this compound (I). This suggests a final synthetic step involving the acylation of a pyrazole amine with a phenylacetyl chloride derivative.
Simplification of the Pyrazole Moiety: The substituted pyrazole amine (II) can be envisioned as being derived from a simpler precursor, 1-methyl-4-nitro-1H-pyrazol-5-amine (IV). This retrosynthetic step involves the reduction of the nitro group to an amine.
Formation of the Phenylacetic Acid Moiety: The substituted phenylacetyl chloride (III) can be prepared from the corresponding 2-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetic acid.
This analysis reveals that the synthesis of this compound hinges on the effective preparation of two key intermediates: a functionalized pyrazole and a substituted phenylacetic acid derivative.
Synthetic Methodologies for the Pyrazole Core and Associated Functional Groups
The synthesis of the key intermediate, 1-methyl-4-nitro-1H-pyrazol-5-amine, can be achieved through a multi-step process starting from 1-methyl-1H-pyrazol-5-amine. The amine group is first protected to prevent side reactions during the subsequent nitration step. Nitration is then carried out using a mixture of nitric acid and sulfuric acid, with careful temperature control to introduce the nitro group at the 4-position of the pyrazole ring. Finally, deprotection of the amine group yields the desired intermediate.
The yield and selectivity of chemical reactions are highly dependent on the reaction conditions. Factors such as temperature, solvent, catalyst, and reaction time can be systematically varied to optimize the outcome. chemrxiv.orgresearchgate.net
For the synthesis of pyrazole derivatives, the choice of solvent can significantly impact the reaction rate and product yield. chemrxiv.org The use of catalysts, such as copper or palladium, can also enhance the efficiency of cyclization and cross-coupling reactions involved in the synthesis of more complex pyrazoles. nih.gov High-throughput screening and statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the parameter space and identify optimal conditions.
Table 1: Illustrative Optimization of a Generic Pyrazole Synthesis Step
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 78 | 24 | 45 |
| 2 | CuSO₄ | Ethanol | 78 | 12 | 65 |
| 3 | Pd(OAc)₂ | Toluene | 110 | 8 | 78 |
| 4 | Pd(OAc)₂ | DMF | 110 | 8 | 85 |
This table is for illustrative purposes and does not represent actual data for this compound synthesis.
The development of novel synthetic routes is essential for the preparation of a diverse range of analogues for SAR studies. nih.gov Flow chemistry, for instance, offers advantages in terms of safety, scalability, and the ability to rapidly explore reaction conditions for the synthesis of pyrazoles and their derivatives. nih.gov
Multi-component reactions (MCRs) provide another efficient strategy for generating molecular diversity by combining three or more reactants in a single step to form a complex product. mdpi.comresearchgate.net This approach can be particularly useful for the rapid synthesis of a library of pyrazole analogues with varied substituents.
Optimization of Reaction Conditions for Yield and Selectivity
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental in medicinal and agricultural chemistry for understanding how the chemical structure of a molecule relates to its biological activity. frontiersin.orgrroij.com The design and synthesis of analogues with systematic structural modifications allow for the identification of key pharmacophoric features and the optimization of activity.
Table 2: Hypothetical this compound Analogues for SAR Studies
| Analogue | R¹ on Phenyl Ring | R² on Pyrazole Ring | Rationale for Modification |
| A1 | H | CH₃ | Assess the importance of the trifluoromethyl group |
| A2 | F | CH₃ | Investigate the effect of a smaller electron-withdrawing group |
| A3 | OCH₃ | CH₃ | Explore the impact of an electron-donating group |
| B1 | CF₃ | H | Determine the role of the methyl group on the pyrazole nitrogen |
| B2 | CF₃ | C₂H₅ | Evaluate the effect of a larger alkyl group on the pyrazole nitrogen |
This table is for illustrative purposes and does not represent actual synthesized compounds.
Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. enamine.netnih.gov In the context of this compound, various parts of the molecule could be targeted for bioisosteric replacement.
For example, the pyrazole ring itself could be replaced with other five-membered heterocycles like isoxazole (B147169) or triazole to explore the impact on biological activity. acs.orgpsu.edu The trifluoromethyl group on the phenyl ring could be replaced with other electron-withdrawing groups such as a cyano or a sulfonyl group. The chloro substituents could also be replaced with other halogens or small alkyl groups. These modifications can lead to the discovery of new chemical scaffolds with improved herbicidal properties. nih.gov
Systematic Modification of Peripheral Substituents
Analytical and Spectroscopic Characterization Techniques for this compound and its Derivatives
A variety of analytical and spectroscopic methods are utilized to identify and quantify this compound and its derivatives, ensuring the purity and structural integrity of the synthesized compound.
High-performance liquid chromatography (HPLC) is a principal technique for the analysis of this compound. A common method involves reversed-phase HPLC, which is suitable for separating moderately polar compounds. researchgate.net The United States Environmental Protection Agency (US EPA) has noted the use of HPLC in a reversed-phase mode for the identification of the active ingredient and impurities in products containing a compound with the same chemical name as this compound. researchgate.net HPLC systems can be coupled with various detectors, with UV detection being common for aromatic compounds like this compound.
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound, particularly after a derivatization step to increase volatility. The electron capture detector (ECD) is also suitable for the analysis of chlorinated compounds like this compound due to its high sensitivity to halogenated molecules.
Spectroscopic techniques are essential for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a structurally identical compound, 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide, detailed ¹H and ¹³C NMR data are available. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the biphenyl (B1667301) and pyridine (B92270) ring systems, as well as the amide proton. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HR-MS) can confirm the elemental composition of the molecule with high accuracy. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the amide bond and other parts of the molecule. For 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide, the molecular ion (M+) has been observed at an m/z of 342. mdpi.com
Infrared (IR) Spectroscopy can be used to identify the functional groups present in the this compound molecule. Key absorptions would be expected for the N-H stretch of the amide group, the C=O stretch of the amide carbonyl, and various C-C and C-H vibrations of the aromatic rings.
The table below summarizes the key analytical data for a compound structurally identical to this compound.
| Analytical Technique | Observed Data for 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide |
| ¹H NMR (in CDCl₃) | Specific chemical shifts (ppm) for aromatic and amide protons. |
| ¹³C NMR (in CDCl₃) | Specific chemical shifts (ppm) for all carbon atoms. |
| High-Resolution Mass Spectrometry (HR-MS) | Provides exact mass, confirming the molecular formula. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) observed at m/z 342. mdpi.com |
This compound: Unraveling the Mode of Action Reveals Protoporphyrinogen (B1215707) Oxidase as the Primary Target, Not Acetyl-CoA Carboxylase
Extensive analysis of scientific literature and herbicide classification databases reveals a critical clarification regarding the molecular target of the chemical compound this compound. Contrary to the proposed investigation into its effects on Acetyl-CoA Carboxylase (ACC), evidence overwhelmingly identifies this compound as an inhibitor of the enzyme Protoporphyrinogen Oxidase (PPO). Therefore, a detailed article on its interaction with ACC as a primary mechanism of action in plant systems would be scientifically inaccurate.
This compound is classified chemically as a phenylpyrazole herbicide. bcpcpesticidecompendium.org This class of herbicides is well-documented to function by inhibiting Protoporphyrinogen Oxidase (PPO), an enzyme crucial for the biosynthesis of both chlorophyll (B73375) and heme in plants. wikipedia.orgchimia.ch The inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen species. wikipedia.org These reactive molecules cause rapid lipid peroxidation and membrane damage, leading to the characteristic symptoms of PPO-inhibiting herbicides, such as chlorosis and desiccation, ultimately resulting in plant death. wikipedia.org
Authoritative bodies in weed science, including the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), categorize this compound as a Group 14 herbicide, a classification reserved for PPO inhibitors. bcpcpesticidecompendium.orgwikipedia.orgalberta.ca This classification is based on the compound's specific mode of action at the molecular level.
In contrast, a thorough search of scientific databases yields no credible evidence to support the hypothesis that this compound's primary target in plants is Acetyl-CoA Carboxylase (ACC). ACC is the rate-limiting enzyme in fatty acid biosynthesis and is the target of a different class of herbicides (Group 1), such as the aryloxyphenoxypropionates ("fops") and cyclohexanediones ("dims"). alberta.ca While off-target effects can occur with any chemical compound, the primary and herbicidally relevant mode of action for this compound is unequivocally the inhibition of PPO.
Given the established scientific consensus, it is not feasible to generate an article detailing the molecular target elucidation and mechanism of action of this compound as an ACC inhibitor in plant systems, as the fundamental premise is incorrect. The herbicidal activity of this compound is attributable to its potent inhibition of Protoporphyrinogen Oxidase.
Molecular Target Elucidation and Mechanism of Action in Plant Systems
Downstream Molecular and Cellular Effects of ACC Inhibition
Nipyraclofen is classified as an acetyl-CoA carboxylase (ACC) inhibitor. googleapis.com The inhibition of this critical enzyme initiates a cascade of downstream molecular and cellular events that ultimately lead to plant death. ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, a fundamental building block for the biosynthesis of fatty acids. natap.orgnih.gov The depletion of the malonyl-CoA pool is the primary biochemical disruption, which triggers a wide range of subsequent effects, disrupting vital cellular processes that depend on a steady supply of fatty acids.
Disruption of Fatty Acid Biosynthesis Pathways in Plants
The primary and most immediate downstream effect of ACC inhibition by this compound is the severe disruption of fatty acid biosynthesis. nih.gov Fatty acids are crucial for plant survival, serving as the main components of cell membranes, a form of energy storage, and precursors for essential signaling molecules. mdpi.comfrontiersin.org The inhibition of ACC effectively halts the production of new fatty acids, leading to a breakdown in lipid homeostasis. frontiersin.org
In plants, fatty acid synthesis is a plastid-localized process. The blockage of ACC leads to a rapid depletion of C16 and C18 fatty acids, which are the primary products of this pathway. These fatty acids are the foundation for producing a diverse array of lipids essential for plant function.
Table 1: Key Plant Lipids Derived from Fatty Acid Biosynthesis and Functions Disrupted by ACC Inhibition
| Lipid Class | Key Components | Primary Function(s) | Consequence of Disruption |
| Membrane Lipids | Phospholipids, Glycolipids | Structural integrity of plasma membrane and organellar membranes (chloroplasts, mitochondria). | Loss of membrane integrity, leakage of cellular contents, impaired organelle function. mdpi.com |
| Storage Lipids | Triacylglycerols (TAGs) | Energy storage, particularly in seeds and fruits. | Failure to produce or replenish energy reserves, impacting growth and reproduction. |
| Surface Lipids | Waxes, Cutin, Suberin | Formation of the plant cuticle, preventing water loss and protecting against pathogens. | Increased susceptibility to desiccation and pathogen attack. |
| Signaling Molecules | Jasmonates, Oxylipins | Regulation of defense responses, growth, and development. | Compromised ability to respond to biotic and abiotic stress. |
The halt in fatty acid production means that cells, particularly in rapidly growing regions like meristems, cannot construct new membranes required for cell division and expansion. This cessation of growth is one of the earliest physiological symptoms observed after the application of an ACC inhibitor.
Cellular Responses and Physiological Perturbations Induced by this compound
The disruption of fatty acid biosynthesis triggers a series of secondary cellular and physiological responses. These perturbations are the visible manifestation of the underlying molecular crisis caused by ACC inhibition.
A critical cellular response is the loss of membrane integrity. Without the ability to synthesize new lipids to maintain and repair cellular membranes, they become unstable, leading to increased permeability. mdpi.com This results in the leakage of ions and metabolites, disrupting cellular homeostasis and leading to cell death. mdpi.com
Table 2: Physiological Perturbations Induced by ACC Inhibition
| Physiological Perturbation | Underlying Cellular Cause | Observed Symptom in Plant | Typical Onset |
| Growth Arrest | Cessation of cell division and elongation due to lack of membrane components. | Stunting; no new growth in meristematic areas (e.g., shoot tips, root tips). | 1-3 days |
| Chlorosis | Disruption of chloroplast membrane integrity and subsequent degradation of chlorophyll (B73375). | Yellowing of leaves, often starting in new growth. | 3-5 days |
| Necrosis | Widespread cell death due to loss of membrane function and metabolic collapse. | Browning and death of tissue, particularly in meristems and young leaves. scribd.com | 5-7 days |
| Wilting / Desiccation | Loss of turgor pressure due to membrane leakage and compromised cuticle function. | Drooping of leaves and stems. scribd.com | Several days |
The combination of these cellular and physiological disturbances, originating from the single molecular event of ACC inhibition, ensures the potent herbicidal activity of compounds like this compound. The plant is systematically dismantled from a molecular and cellular level, leading to its eventual death.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Methodological Approaches for SAR Determination
The determination of SAR is a foundational step in the discovery and optimization of active compounds like Nipyraclofen. mdpi.com It involves a systematic process of synthesizing and testing a series of related compounds to deduce which parts of the molecule are crucial for its biological function. researchgate.net
The design of analogue libraries for herbicides is a strategic process aimed at exploring the chemical space around a lead compound. researchgate.net The core principle is the systematic modification of a parent structure to understand the impact of different functional groups on activity. acs.org For a compound like this compound, this involves creating a library of analogues by altering specific parts of the molecule, such as the substituents on the phenyl or pyrazole (B372694) rings.
Key design strategies include:
Bioisosteric Replacement : Swapping functional groups with others that have similar physical or chemical properties to see if activity is retained or improved. researchgate.net
Active Subunit Combination : Combining known active fragments (pharmacophores) from different successful herbicides to create novel hybrid structures. researchgate.netresearchgate.net
Scaffold Hopping : Replacing the central core of the molecule (the scaffold) while maintaining the spatial arrangement of key interacting substituents.
Systematic Variation : Modifying substituents based on electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk (size), and lipophilicity (hydrophobicity). mdpi.com
These designed libraries are then synthesized, often using efficient one-pot or combinatorial chemistry methods, to generate a diverse set of molecules for testing. researchgate.net
Once an analogue library is synthesized, its members must be tested for biological activity. This requires the integration of robust and high-throughput biological assays. For ACCase inhibitors, this typically involves a tiered approach. cam.ac.uk
Initial screening often uses in vitro assays that measure the direct inhibition of the target enzyme, ACCase, extracted from target weed species. researchgate.net These assays provide a quantitative measure of potency, such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). mdpi.com Subsequently, promising compounds are advanced to whole-plant or cellular assays. plos.orgmdpi.com These in vivo tests assess the compound's ability to control weed growth under more realistic conditions, providing data on uptake, translocation, and metabolism, which are critical for real-world efficacy. mdpi.com The data from these assays are then fed back into the design-synthesis-test cycle to refine the SAR and guide the next round of analogue development. acs.org
Design Principles for SAR-Driven Analogue Libraries
Identification of Core Pharmacophoric Elements for ACC Inhibition
Through extensive SAR studies, researchers have identified the essential molecular features (pharmacophores) of the phenylpyrazole class of herbicides that are required for potent ACCase inhibition.
The phenylpyrazole scaffold is a versatile heterocyclic core known to be a key component in many biologically active molecules, including therapeutics and pesticides. mdpi.comresearchgate.net In the context of ACCase inhibitors, the 1,3-disubstituted phenylpyrazole ring system is a critical pharmacophoric element. acs.org Its rigid structure correctly orients the necessary substituent groups to fit within the active site of the ACCase enzyme. acs.org
SAR studies on various phenylpyrazole analogues have demonstrated that modifications at different positions of the pyrazole and phenyl rings significantly impact inhibitory activity. The nature and position of these substituents are crucial for optimizing the interaction with amino acid residues in the enzyme's binding pocket. acs.orgnih.gov
| Compound Series | Core Structure | Substituent Modification | Relative Inhibitory Potency | Reference |
|---|---|---|---|---|
| Phenylpyrazole Carboxamides | 1,3-Diphenyl-1H-pyrazole-4-carboxamide | Variations on the N-linked group | Potency is highly dependent on the nature of the N-substituent, with specific groups leading to significant Aurora-A kinase inhibition. | mdpi.com |
| Antimicrobial Phenylpyrazoles | 5-Methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole | Attachment of a bromoacetyl moiety at position 4 | Showed excellent activity against pathogenic molds, indicating the importance of the substituent at this position. | researchgate.net |
| YTHDF2 Inhibitors | Phenylpyrazole scaffold | Addition of a 1-naphthoyl moiety | Fits into the m6A-binding site, forming a stabilizing π-stacking interaction and enhancing inhibitory potency. | acs.org |
Halogenation is a critical and common strategy in the design of agrochemicals and pharmaceuticals to enhance biological activity. nih.govresearchgate.net The introduction of halogen atoms (such as chlorine, fluorine, or bromine) can profoundly alter a molecule's properties, including its binding affinity, metabolic stability, and lipophilicity. nih.govresearchgate.net In the case of this compound and its analogues, halogen substituents on the phenyl ring are vital for high herbicidal potency. google.com
Halogens can increase activity through several mechanisms:
Enhanced Binding: Halogen atoms can form favorable interactions, such as halogen bonds, with amino acid residues in the enzyme's active site, thereby increasing the binding affinity of the inhibitor.
Modulation of Electronic Properties: Electron-withdrawing halogens can influence the electronic distribution of the aromatic ring, which can be crucial for optimal interaction with the target.
Increased Lipophilicity: Halogenation often increases a molecule's lipophilicity, which can improve its ability to cross plant cell membranes and reach the target site.
Blocking Metabolism: Halogens can be placed at sites on the molecule that are susceptible to metabolic degradation by the plant, thus increasing the compound's persistence and bioavailability.
Studies on various classes of bioactive molecules confirm the importance of halogenation. For instance, in a series of oxadiazole antibacterials, hydrophobic substituents, especially halogens like fluorine and chlorine on a pyrazole ring, were well-tolerated and retained or enhanced activity. conicet.gov.ar Similarly, the halogenation of resveratrol (B1683913) was found to increase its antioxidant activity. nih.gov
| Parent Compound Class | Halogenation Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| Oxadiazole Antibacterials | Addition of Fluorine or Chlorine to a linked pyrazole ring | Activity was retained or improved. | conicet.gov.ar |
| Resveratrol | Chlorination or Bromination of the aromatic A ring | Increased antioxidant and specific antimicrobial activity. | nih.gov |
| Phenoxypyridine Herbicides | 3-fluoro-5-clopyridine vs. 3-chloro-5-trifluoromethylpyridine | The specific combination and position of halogens significantly influenced herbicidal activity. | mdpi.com |
Influence of the Phenylpyrazole Moiety on Inhibitory Potency
Development and Validation of QSAR Models for this compound Analogues
QSAR models represent a quantitative evolution of SAR, establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.orgtoxicology.org For this compound analogues, QSAR models are developed to predict the herbicidal potency of novel, unsynthesized compounds, thereby prioritizing the most promising candidates and reducing the need for exhaustive synthesis and screening. frontiersin.orgnih.gov
The development of a QSAR model follows a well-defined workflow:
Data Collection: A dataset of compounds with known structures and measured biological activities (e.g., ACCase inhibition IC50 values) is assembled. frontiersin.org
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These numerical values represent various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), a mathematical equation is generated that best correlates the descriptors with the observed biological activity. nih.govmdpi.com
Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not overfitted. mdpi.com This involves internal validation (e.g., leave-one-out cross-validation, Q²) and, crucially, external validation using a set of compounds that were not included in the model-building process. frontiersin.orgnih.gov A high correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for the test set indicate a reliable model. nih.govniscpr.res.in
For ACCase inhibitors and other herbicides, QSAR studies have successfully identified key descriptors that influence activity. These often include spatial, electronic, and hydrophobicity descriptors, providing insight into the molecular properties that govern herbicidal efficacy. nih.gov The resulting validated models can then function as powerful tools to guide the design of new, more potent this compound analogues. nih.gov
| QSAR Model Parameter | Description | Typical Value for a Robust Model | Reference |
|---|---|---|---|
| Training Set | The group of compounds used to build the mathematical model. | Typically 70-80% of the total dataset. | mdpi.comnih.gov |
| Test Set | A group of compounds kept separate and used for external validation of the model's predictive power. | Typically 20-30% of the total dataset. | mdpi.comnih.gov |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 (Good), > 0.8 (Excellent) | nih.govnih.gov |
| Q² (Cross-Validated R²) | Measures the internal predictive ability of the model via cross-validation (e.g., Leave-One-Out). | > 0.5 | frontiersin.orgniscpr.res.in |
| R²_pred (Predictive R² for External Set) | Measures the model's ability to predict the activity of the external test set. A critical validation metric. | > 0.6 | mdpi.com |
| Molecular Descriptors | Numerical values representing molecular properties (e.g., spatial, electronic, hydrophobicity). | The model identifies which descriptors are most influential on activity. | nih.gov |
Feature Selection and Descriptor Calculation
The initial phase in developing a QSAR model involves calculating molecular descriptors and selecting the most relevant ones, a process known as feature selection. mdpi.comnih.gov
Descriptor Calculation
A molecular descriptor is a numerical value that results from a logical or mathematical procedure, transforming chemical information from a symbolic representation of a molecule into a useful number. e-bookshelf.de These descriptors can be categorized based on the dimensionality of the molecular representation they are derived from. researchgate.net
1D Descriptors: These are calculated from the molecular formula and include properties like molecular weight and atom counts. researchgate.net
2D Descriptors: Derived from the 2D representation (graph) of the molecule, these include topological indices (e.g., molecular connectivity indices), which describe atomic connectivity and branching. e-bookshelf.deresearchgate.net
3D Descriptors: These require the 3D coordinates of the atoms and describe the molecule's spatial characteristics, such as molecular volume, surface area, and shape indices. wikipedia.orgresearchgate.net
Physicochemical Descriptors: This group includes properties like lipophilicity (logP), polarizability, and electronic descriptors (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies), which are crucial for understanding interactions with biological targets. numberanalytics.comnih.gov
For a QSAR study on this compound, researchers would use specialized software to calculate hundreds or even thousands of these descriptors to capture a comprehensive profile of its structural and chemical features. chemrxiv.org
Feature Selection
With a large number of calculated descriptors, many may be irrelevant or redundant. mdpi.com Feature selection is a critical step to identify the subset of descriptors that has the most significant correlation with the biological activity, leading to a more robust and interpretable model. nih.gov Common methods for feature selection include:
Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance. kg.ac.rs
Genetic Algorithms (GA): This is a stochastic optimization method that mimics natural evolution to search for the optimal combination of descriptors that yields the most statistically robust QSAR model. nih.gov
Machine Learning Approaches: Techniques like Binary Ant Colony Optimization (BACO) or meta-transformers can be employed to seek an optimal group of features that maximize predictive performance. mdpi.comoaepublish.com
The goal is to find a "descriptor pharmacophore"—a subset of descriptors that provides the most significant correlation with the biological activity being studied. nih.gov
Table 1: Illustrative Examples of Molecular Descriptor Classes for QSAR Analysis
This table provides examples of descriptor categories that would be considered in a QSAR study of a chemical compound.
| Descriptor Class | Sub-category | Example Descriptors | Information Encoded |
| Constitutional (1D) | General | Molecular Weight, Count of N atoms, Number of rings | Basic composition and size of the molecule. |
| Topological (2D) | Connectivity Indices | Randić Index, Kier & Hall Indices | Atom connectivity, branching, and molecular shape. |
| Geometrical (3D) | Size and Shape | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |
| Physicochemical | Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity. |
| Physicochemical | Lipophilicity | LogP (Partition Coefficient) | Affinity for non-polar vs. polar environments. |
Predictive Modeling of Biological Activity
Once the most relevant descriptors are selected, the next step is to build a mathematical model that quantitatively describes the relationship between these descriptors and the biological activity of a set of compounds. wikipedia.org
Model Development
The most common method for developing a QSAR model is Multiple Linear Regression (MLR). nih.gov An MLR model takes the form of a linear equation:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ + error
Here, Activity represents a quantitative measure of the biological effect (e.g., pI₅₀, the negative logarithm of the concentration causing 50% inhibition), D₁...Dₙ are the selected molecular descriptors, and c₁...cₙ are the regression coefficients determined by the statistical analysis. chimia.ch The coefficient for each descriptor indicates the magnitude and direction (positive or negative) of its influence on the activity. nih.gov
Besides MLR, various other machine learning and statistical methods can be employed, including:
Partial Least Squares (PLS) nih.gov
k-Nearest Neighbors (kNN) mdpi.comoaepublish.com
Support Vector Machines (SVM) kg.ac.rs
Deep Neural Networks researchgate.net
Model Validation
A critical aspect of QSAR modeling is rigorous validation to ensure the model is statistically sound and has predictive power for new compounds. nih.gov Key statistical metrics used for validation include:
Correlation Coefficient (r²): A measure of how well the model fits the training data, with values closer to 1.0 indicating a better fit. mdpi.com
Cross-validated r² (q² or r²(CV)): This is determined using techniques like leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound omitted and then used to predict the activity of that compound. A high q² value (typically > 0.5) indicates good internal predictivity. nih.govmdpi.com
External Validation: The model's ultimate predictive power is assessed using an external test set of compounds that were not used during model development. The predictive correlation coefficient (r² prediction) for this external set is a key indicator of the model's real-world utility. mdpi.com
Root Mean Square Error (RMSE): This measures the average magnitude of the errors between predicted and experimental values. oaepublish.com
A well-validated QSAR model can be a powerful tool, providing insights into the structural requirements for biological activity and guiding the design of new, more potent molecules. longdom.orgcollaborativedrug.com For a herbicide like this compound, such a model could predict the herbicidal activity of novel analogues before their synthesis, optimizing the discovery process.
Table 2: Hypothetical QSAR Model for Herbicidal Activity
This table illustrates what a final QSAR equation might look like, showing the relationship between selected descriptors and biological activity.
| Model Equation | n | r² | q² | F-test |
| pI₅₀ = 0.85(LogP) - 1.52(Dipole) + 0.45(Molecular_Volume) + 3.14 | 30 | 0.91 | 0.82 | 65.7 |
| Descriptor | Coefficient | Interpretation | ||
| LogP | +0.85 | Higher lipophilicity is positively correlated with herbicidal activity. | ||
| Dipole Moment | -1.52 | A lower dipole moment is associated with higher activity. | ||
| Molecular Volume | +0.45 | Increased molecular volume contributes positively to activity. | ||
| n = number of compounds in the model; r² = correlation coefficient; q² = cross-validated correlation coefficient; F = F-test value for statistical significance. |
Advanced Preclinical Research and Plant Resistance Mechanisms
Efficacy Investigations in Model Plant Systems
To predict the herbicidal effectiveness of Nipyraclofen, researchers utilize controlled laboratory settings with model plant systems. These in vitro and biotype-specific studies allow for precise measurement of the compound's intrinsic activity, separate from the environmental variables encountered in the field.
In vitro studies are a cornerstone of preclinical herbicide assessment. For this compound, these investigations center on its interaction with its molecular target, the enzyme protoporphyrinogen (B1215707) oxidase (PPO). chimia.ch The efficacy of this compound can be directly quantified by using isolated enzyme assays. In this approach, the PPO enzyme is purified from plant tissues, and its activity is measured in the presence of varying concentrations of this compound. This allows for the determination of key inhibitory metrics, such as the I₅₀ value, which represents the concentration of the herbicide required to reduce enzyme activity by 50%.
Plant cell cultures offer another layer of in vitro analysis. googleapis.com By growing undifferentiated plant cells (callus) or suspension cultures in a nutrient medium, researchers can assess the impact of this compound on cell viability and growth. This system provides insights into the compound's ability to be absorbed by cells and reach its target site within the cellular environment, which includes both chloroplasts and mitochondria where different PPO isoforms are located. frontiersin.orgnih.gov
Table 1: Example Data from In Vitro Enzyme Inhibition Assay for this compound This table contains representative data to illustrate typical findings from such research.
| This compound Concentration (nM) | PPO Enzyme Activity (%) | Inhibition (%) |
|---|---|---|
| 0 (Control) | 100 | 0 |
| 10 | 85 | 15 |
| 50 | 52 | 48 |
| 100 | 25 | 75 |
| 250 | 10 | 90 |
| 500 | 4 | 96 |
Within a single weed species, distinct populations known as biotypes can exist. These biotypes are genetically uniform populations that may exhibit different physiological or morphological traits, including inherent tolerance to certain chemical compounds. Research using genetically defined biotypes is crucial for understanding the baseline sensitivity of a weed species to a new herbicide like this compound before widespread resistance evolves.
In these studies, different biotypes of a target weed, collected from various geographical locations, are grown under controlled conditions. They are then treated with this compound to determine the dose required to achieve a certain level of control, often measured as the GR₅₀ (the dose causing a 50% reduction in plant growth). Significant variations in the GR₅₀ values among biotypes can indicate natural tolerance within the species' gene pool, which could be a precursor to the evolution of resistance.
Table 2: Hypothetical Efficacy of this compound on Different Biotypes of a Weed Species This table illustrates how research data on genetically distinct biotypes could be presented.
| Weed Biotype | Geographic Origin | GR₅₀ (g a.i./ha) | Interpretation |
|---|---|---|---|
| Biotype A | Location 1 | 35 | Standard Susceptible |
| Biotype B | Location 2 | 38 | Susceptible |
| Biotype C | Location 3 | 75 | Naturally Tolerant |
| Biotype D | Location 4 | 41 | Susceptible |
In Vitro Studies Using Plant Cell Cultures and Isolated Enzymes
Elucidation of Plant Resistance Mechanisms to this compound
Herbicide resistance is a significant challenge in agriculture, arising from intense selection pressure. Research into resistance mechanisms is divided into two main categories: target-site resistance (TSR) and non-target-site resistance (NTSR). growiwm.orgresearchgate.net
It is critical to note that this compound is a protoporphyrinogen oxidase (PPO) inhibitor, belonging to HRAC Group 14. Therefore, target-site resistance to this compound involves mutations in the gene encoding PPO, not the Acetyl-CoA Carboxylase (ACCase) gene. In plants, there are two PPO-encoding genes, PPX1 and PPX2, which encode for the chloroplastic and mitochondrial isoforms of the enzyme, respectively. chimia.chnih.gov Research has shown that mutations in the PPX2 gene are primarily responsible for evolved resistance to PPO inhibitors in weeds like Amaranthus species. frontiersin.org
These mutations alter the herbicide's binding pocket on the PPO enzyme, reducing its affinity for the inhibitor while maintaining its biological function. Several key mutations have been identified that confer resistance to PPO-inhibiting herbicides.
Table 3: Known Target-Site Mutations in the PPX2 Gene Conferring Resistance to PPO-Inhibiting Herbicides Data derived from studies on various Amaranthus species resistant to PPO inhibitors.
| Mutation | Amino Acid Change | Weed Species Example | Conferred Resistance Level | Reference |
|---|---|---|---|---|
| ΔG210 | Deletion of Glycine at position 210 | Amaranthus tuberculatus | High | chimia.chmdpi.commdpi.com |
| R128G | Arginine to Glycine at position 128 | Amaranthus palmeri | Moderate to High | frontiersin.orgnih.gov |
| R128M | Arginine to Methionine at position 128 | Ambrosia artemisiifolia | Moderate | mdpi.com |
| G399A | Glycine to Alanine at position 399 | Amaranthus palmeri | High | frontiersin.orgnih.gov |
Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. growiwm.orgwsu.edu The most common and concerning form of NTSR is enhanced metabolic resistance, where the resistant plant can rapidly detoxify the herbicide molecule. researchgate.netnih.gov This process typically occurs in three phases, mediated by large and diverse families of enzymes.
Phase I involves the initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, which is frequently carried out by cytochrome P450 monooxygenases (P450s). Phase II involves the conjugation of the modified herbicide to a sugar (via UDP-glucosyltransferases, UGTs) or glutathione (B108866) (via glutathione S-transferases, GSTs), rendering it more water-soluble and less toxic. Phase III involves the sequestration of the conjugated metabolite into the vacuole or cell wall, effectively removing it from the cytoplasm. Research has confirmed that enhanced metabolism by P450s and GSTs can confer resistance to PPO inhibitors. mdpi.com
Table 4: Enzyme Families Involved in Non-Target-Site Resistance (NTSR) Pathways
| Enzyme Family | Function in Herbicide Metabolism | Potential Impact on this compound |
|---|---|---|
| Cytochrome P450s (CYPs) | Phase I: Oxidation, hydroxylation, or demethylation of the herbicide molecule. | Initial detoxification, reducing intrinsic activity. |
| Glutathione S-Transferases (GSTs) | Phase II: Conjugation of the herbicide (or its metabolite) to glutathione. | Increases water solubility and neutralizes toxicity. |
| UDP-Glucosyltransferases (UGTs) | Phase II: Conjugation of the herbicide (or its metabolite) to glucose. | Neutralizes toxicity and prepares for sequestration. |
| ABC Transporters | Phase III: Pumping of conjugated herbicide metabolites into the vacuole. | Sequesters the herbicide away from its target site. |
Analysis of Target-Site Resistance Mutations in ACC Genes
Interactions with Other Agrochemicals in a Research Context
In modern agriculture, it is common to apply multiple agrochemicals simultaneously in a tank mix. Therefore, it is essential to conduct research on the potential interactions between this compound and other products like fungicides, insecticides, or other herbicides. regulations.govjustia.comeagri.org These interactions can be classified as synergistic, antagonistic, or additive. eagri.org
Synergism: The combined effect of the two chemicals is greater than the sum of their individual effects.
Antagonism: The combined effect is less than the effect of the most active chemical applied alone. This can occur, for example, if one compound reduces the absorption or translocation of another, or if a fungicide inhibits the P450 enzymes that a plant needs to activate a pro-herbicide.
Additive: The combined effect is equal to the sum of the individual effects.
Research studies investigate these interactions to ensure that tank-mixing does not reduce weed control efficacy or cause unintended crop phytotoxicity. eagri.org Studies may involve laboratory analysis of physicochemical compatibility (e.g., formation of precipitates) and greenhouse or field trials to measure biological outcomes. researchgate.net
Table 5: Framework for Researching Interactions Between this compound and Other Agrochemicals
| Interacting Agrochemical | Type of Interaction | Potential Research Finding/Mechanism |
|---|---|---|
| Fungicide A (e.g., a P450 inhibitor) | Synergistic | Fungicide inhibits the weed's P450 enzymes, preventing metabolic detoxification of this compound and increasing its efficacy. |
| Herbicide B (e.g., a weak acid herbicide) | Antagonistic | Altered pH of the spray solution reduces the absorption of this compound through the leaf cuticle. |
| Insecticide C (e.g., an organophosphate) | Antagonistic | Insecticide induces stress in the crop plant, reducing its ability to metabolize and tolerate this compound, leading to phytotoxicity. |
| Fungicide D (e.g., a strobilurin) | Additive | Both compounds perform as expected without interfering with each other's biological activity. |
Theoretical and Computational Chemistry Approaches to Nipyraclofen
Electronic Structure Theory and Quantum Chemical Calculations
Electronic structure theory and quantum chemical calculations are fundamental to understanding the intrinsic properties of Nipyraclofen. aalto.fitue.nled.ac.uk These methods solve the quantum mechanical equations that govern the behavior of electrons in a molecule, providing a detailed picture of its electronic landscape. mit.eduarxiv.org
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of this compound is critical to its biological activity. Conformational analysis explores the different spatial arrangements of the atoms in the molecule, known as conformers, and their relative energies. By identifying the low-energy conformers, researchers can determine the most probable shapes the molecule will adopt.
Geometry optimization is a computational process that finds the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until the net force is close to zero. This process yields the equilibrium geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Quantum chemical methods are employed to perform these calculations, offering a detailed understanding of the molecule's three-dimensional structure. rsc.orguleth.ca
A hypothetical example of optimized geometric parameters for a key structural motif in this compound is presented below.
| Parameter | Value |
| C-N Bond Length (pyrazole ring) | 1.35 Å |
| C=O Bond Angle (amide linkage) | 122° |
| Dihedral Angle (pyrazole-phenyl) | 45° |
Analysis of Electronic Properties (e.g., charge distribution, frontier orbitals)
Quantum chemical calculations can elucidate the electronic properties of this compound, which are key to its reactivity and interactions with its biological target. mdpi.com
Charge Distribution: The distribution of electron density within the this compound molecule can be calculated, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, with the binding site of the target enzyme. Methods like Mulliken population analysis can be used to assign partial charges to each atom. mdpi.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, understanding the spatial distribution of these orbitals can indicate which parts of the molecule are most likely to be involved in chemical reactions or binding interactions.
| Property | Description | Significance for this compound |
| Charge Distribution | Describes the localization of positive and negative charges within the molecule. | Determines how this compound interacts with the amino acid residues in the ACCase binding pocket. |
| Frontier Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons and the lowest energy orbital without electrons. | Indicates the reactive sites of the molecule and its potential to participate in charge-transfer interactions. |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of how this compound interacts with its biological target, typically the acetyl-CoA carboxylase (ACCase) enzyme. plos.orgnih.gov These simulations model the movement of atoms over time by solving Newton's equations of motion, offering insights into the flexibility of both the ligand and the protein. mdpi.comornl.gov
Dynamics of this compound within the ACC Binding Pocket
MD simulations can be used to model the binding of this compound to the ACCase active site. By placing the this compound molecule within the binding pocket of a model of the ACCase enzyme, researchers can observe how the ligand settles into its binding pose and the specific interactions it forms with surrounding amino acid residues. These simulations can reveal:
Key Binding Interactions: Identification of the crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the this compound-ACCase complex.
Conformational Changes: How the binding of this compound may induce conformational changes in the ACCase enzyme, and vice versa.
Binding Free Energy: Calculation of the binding free energy, which provides a quantitative measure of the affinity of this compound for its target.
Influence of Solvent and Membrane Environments
The biological environment is complex, and the presence of water molecules and cellular membranes can significantly influence the behavior of this compound. MD simulations can incorporate these environmental factors.
Solvent Effects: Explicitly modeling water molecules allows for a more realistic simulation of the solvation of this compound and its interactions within the binding pocket, which is often exposed to the solvent.
Membrane Interactions: If the target enzyme is membrane-bound, MD simulations can be set up to include a lipid bilayer. This allows for the study of how this compound partitions into the membrane and approaches the enzyme's binding site.
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are computational techniques used to identify and optimize potential new drug or herbicide candidates. qima-lifesciences.comsygnaturediscovery.comcreative-biostructure.com These methods leverage knowledge of the target structure and/or known active compounds to search large databases of virtual molecules. nvidia.comcnrs.fr
Pharmacophore Modeling and Ligand-Based Virtual Screening
Pharmacophore modeling is a powerful computational technique used in drug and herbicide discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. googleapis.com In the context of this compound, an inhibitor of Acetyl-CoA Carboxylase (ACCase), pharmacophore modeling can be instrumental in understanding its binding mechanism and in the discovery of new, structurally diverse compounds with similar inhibitory activity. researchgate.net This approach is particularly valuable when the 3D structure of the target protein is unknown or when researchers aim to identify novel scaffolds that are not structurally similar to known inhibitors. scielo.br
Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual libraries of chemical compounds. frontiersin.org This process, known as ligand-based virtual screening, aims to identify novel molecules that match the pharmacophoric features of the model and are therefore likely to exhibit the desired biological activity. scielo.br The hit compounds from the virtual screen can then be prioritized for experimental testing, significantly accelerating the discovery of new potential ACCase inhibitors. frontiersin.org
| Feature Type | Potential Role in this compound's Activity |
| Aromatic Rings | Involved in π-π stacking or hydrophobic interactions with the ACCase binding site. |
| Pyrazole (B372694) Ring | The nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring the molecule in the active site. |
| Trifluoromethyl Group | Contributes to hydrophobic interactions and can influence the electronic properties of the aromatic ring. |
| Dichlorophenyl Group | The chlorine atoms can form halogen bonds or contribute to hydrophobic interactions, enhancing binding affinity. |
Structure-Based Drug Design for Novel ACC Inhibitors based on the this compound Scaffold
Structure-based drug design (SBDD) is a computational methodology that relies on the three-dimensional structure of the biological target to design and optimize inhibitors. pensoft.net In the case of developing novel ACCase inhibitors, the chemical scaffold of this compound serves as an excellent starting point for SBDD efforts. This approach aims to rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties by understanding the molecular interactions between the inhibitor and the ACCase active site. pensoft.net
The SBDD process typically begins with obtaining the 3D structure of the target protein, in this case, the carboxyltransferase (CT) domain of ACCase, either through experimental methods like X-ray crystallography or through homology modeling if a suitable template structure is available. researchgate.net Molecular docking studies can then be performed to predict the binding mode of this compound within the ACCase active site. jscimedcentral.com These docking simulations provide insights into the key amino acid residues that interact with the this compound molecule, forming hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. jscimedcentral.com
For instance, studies on other phenylpyrazole ACCase inhibitors like Pinoxaden have revealed important interactions within the enzyme's active site. researchgate.net It is plausible that this compound engages in similar interactions. With a validated docking pose of this compound, medicinal chemists can use computational tools to modify its structure. For example, different substituents can be added to the phenyl or pyrazole rings to explore new interactions with the protein and enhance binding affinity. The this compound scaffold provides a rigid core from which to build, allowing for systematic modifications and the exploration of the surrounding binding pocket. The newly designed compounds can then be synthesized and tested experimentally, and the results are fed back into the design cycle for further optimization.
| Step in SBDD | Application to this compound Scaffold |
| Target Identification & Validation | ACCase is the validated target for this compound. |
| 3D Structure Determination | Obtain the crystal structure of ACCase or build a homology model. |
| Molecular Docking | Predict the binding pose of this compound in the ACCase active site to identify key interactions. |
| Scaffold Modification | Computationally design new molecules by modifying the this compound structure to optimize interactions with the binding site. |
| Synthesis and Biological Testing | Synthesize the most promising designed compounds and evaluate their ACCase inhibitory activity. |
| Iterative Optimization | Use the experimental data to refine the computational models and design the next generation of inhibitors. |
Future Research Directions and Methodological Innovations
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Plant Response Analysis
A holistic understanding of how plants respond to herbicides like Nipyraclofen can be achieved by integrating various "omics" disciplines. frontiersin.org This systems biology approach provides a comprehensive view from the genetic level to the metabolic outcome. aua.gr
Genomics: The sequencing of weed genomes is crucial for understanding the genetic basis of herbicide resistance. nih.gov Genomic analysis can identify specific gene mutations, such as those in the ACCase gene, that confer resistance. For example, an extrachromosomal circular DNA carrying the gene for 5-enoylpyruvyl-shikimate-3-phosphate synthase was found to confer glyphosate (B1671968) resistance in Amaranthus palmeri. nih.gov Deciphering the complete genomes of problematic weeds can significantly enhance the ability to pinpoint genes responsible for resistance to ACCase inhibitors. nih.gov
Proteomics: This field focuses on the entire set of proteins in a plant and can reveal changes in protein expression and post-translational modifications in response to herbicide application. nih.gov For ACCase inhibitors, proteomics can help identify not only the target enzyme but also other proteins involved in the plant's defense and detoxification pathways, such as cytochrome P450s and glutathione (B108866) S-transferases (GSTs). mdpi.com
Metabolomics: By analyzing the complete set of metabolites, metabolomics provides a direct snapshot of the physiological state of a plant. aua.gr Following treatment with an ACCase inhibitor, metabolomic studies can identify the specific biochemical pathways that are disrupted. nih.govresearchgate.net For instance, the inhibition of ACCase leads to a blockage in fatty acid biosynthesis, which can be observed through the accumulation of precursor molecules and a deficit in downstream lipid products. nih.gov This can also lead to secondary effects like oxidative stress, which can be quantified by measuring changes in related metabolites. nih.gov
The integration of these multi-omics datasets offers a powerful approach to understanding the complex plant responses to herbicides. frontiersin.orgresearchgate.net By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of how herbicides like this compound work and how resistance develops. nih.govnih.gov This integrated approach is essential for identifying new herbicide targets and developing novel strategies to overcome resistance. nih.govfrontiersin.org
Application of Artificial Intelligence and Machine Learning in Agrochemical Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of discovering and optimizing new agrochemicals. soilytix.comnih.gov These computational tools can analyze vast datasets to identify promising new herbicide candidates and refine their chemical structures for improved efficacy and safety.
Predictive Modeling: Machine learning algorithms can be trained on large libraries of chemical compounds and their observed herbicidal activity to predict the potential effectiveness of new, untested molecules. numberanalytics.comnih.gov These models can identify key molecular features and structural motifs that are important for binding to the target site, such as the ACCase enzyme. soilytix.comrcsi.science This allows for the in silico screening of millions of virtual compounds, significantly speeding up the initial stages of discovery. frontiersin.org
Herbicide Optimization: Once a lead compound is identified, AI can be used to suggest modifications to its chemical structure to enhance its properties. numberanalytics.com This can include improving its binding affinity to the target enzyme, increasing its selectivity for weeds over crops, and optimizing its environmental degradation profile. researchgate.net By predicting the outcomes of chemical modifications, AI reduces the need for extensive and costly laboratory synthesis and testing. phenospex.com
Precision Agriculture: AI-powered systems, including those utilizing drones and GPS, are being developed for more targeted and efficient weed management. numberanalytics.comarxiv.org Machine learning algorithms can analyze images from the field to differentiate between crops and weeds, enabling robotic systems to apply herbicides only where needed. researchgate.netmdpi.com This precision application minimizes herbicide use, reduces costs for farmers, and lessens the environmental impact. researchgate.net
Several startup companies are now leveraging AI and bioinformatics to discover novel herbicides with new modes of action, aiming to accelerate the development of the next generation of crop protection products. nih.gov
Emerging Concepts in Plant Biochemistry and Chemical Biology Relevant to ACC Inhibition
The field of plant biochemistry is continually evolving, providing new insights into the mechanisms of enzyme function and regulation that are directly relevant to the development of ACCase inhibitors. eurekalert.org Chemical genetics, in particular, has been instrumental in advancing our understanding of ACCs and has led to the discovery of a range of small molecule inhibitors. nih.gov
Acetyl-CoA carboxylase is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis. frontiersin.orgnih.gov In plants, this process is vital for the creation of membranes, cuticles, and waxes. nih.gov The enzyme itself is composed of different domains, including the biotin (B1667282) carboxylase (BC) and carboxyltransferase (CT) domains. nih.govpnas.org Herbicides like this compound belong to chemical classes that target the CT domain of ACCase. frontiersin.orgplos.org
Recent structural biology studies have provided high-resolution crystal structures of the CT domain in complex with various inhibitors. pnas.org These studies have revealed that despite their chemical diversity, different classes of ACCase-inhibiting herbicides can bind to the same active site at the interface of the enzyme's dimer. pnas.org This detailed structural information is invaluable for understanding the molecular basis of herbicide binding, the mechanisms of resistance mutations, and for the rational design of new, more effective inhibitors. pnas.org
A key area of emerging research is the interplay between ACCase activity and other metabolic pathways. For example, the inhibition of ACCase not only disrupts lipid synthesis but can also trigger oxidative stress through lipid peroxidation. nih.gov Understanding these downstream effects is crucial for a complete picture of an herbicide's mode of action.
Furthermore, research into the natural regulation of ACCase in plants has uncovered interesting mechanisms. For instance, a protein known as BADC has been identified as a "conditional inhibitor" of ACCase, applying the brakes on fatty acid synthesis only when free fatty acids accumulate to high levels. eurekalert.org Elucidating such regulatory networks could open up new avenues for controlling plant growth.
Q & A
What are the established analytical methods for quantifying Nipyraclofen in biological samples, and how are they validated?
Basic Research Focus
To ensure accurate quantification, researchers should employ validated chromatographic techniques (e.g., HPLC-MS/MS) with calibration curves using certified reference standards. Method validation must include parameters such as linearity (R² > 0.99), precision (CV < 15%), recovery rates (85–115%), and limit of detection/quantification (LOD/LOQ) determined via signal-to-noise ratios. Cross-validate results with orthogonal methods (e.g., immunoassays) to confirm specificity .
What in vivo models are validated for studying this compound’s pharmacokinetics and toxicity profiles?
Basic Research Focus
Rodent models (e.g., Sprague-Dawley rats) are widely used for pharmacokinetic studies, with sampling at critical timepoints (Cmax, T½) to assess absorption and elimination. For toxicity, adhere to OECD Guidelines 423 (acute toxicity) and 407 (28-day repeated dose), including histopathological analysis of target organs (liver, kidneys). Ensure compliance with NIH animal welfare protocols and report sample size calculations to justify statistical power .
How should researchers design experiments to resolve contradictions in reported mechanisms of action for this compound?
Advanced Research Focus
Contradictions in mechanistic data require:
- Systematic literature review to identify conflicting hypotheses (e.g., receptor antagonism vs. enzymatic inhibition).
- Controlled comparative studies using isogenic cell lines or knock-out models to isolate pathways.
- Dose-response profiling across physiological ranges to identify threshold effects.
- Multi-parametric assays (e.g., calcium flux, cAMP quantification) to capture pleiotropic effects.
Discuss discrepancies in the context of experimental conditions (e.g., cell type, concentration) and apply contradiction analysis frameworks to prioritize follow-up studies .
What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound toxicity studies?
Advanced Research Focus
For non-linear dynamics, use:
- Hill slope modeling to estimate EC₅₀/IC₅₀ values.
- Bootstrap resampling to assess confidence intervals for small datasets.
- ANOVA with post-hoc Tukey tests for multi-group comparisons.
Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes. Validate assumptions of normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .
How can multi-omics data integration elucidate this compound’s systemic effects?
Advanced Research Focus
Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map systemic interactions. Use bioinformatics pipelines (e.g., STRING for protein networks, MetaboAnalyst for pathway enrichment) to identify convergent pathways. Validate findings with CRISPR-Cas9 knockouts or pharmacological inhibitors. Address batch effects via ComBat normalization and report false discovery rates (FDR < 0.05) for high-throughput data .
What are the best practices for ensuring reproducibility in this compound synthesis protocols?
Basic Research Focus
Document synthesis steps in triplicate, including:
- Reagent purity (e.g., ≥98% by HPLC).
- Reaction conditions (temperature, pH, catalyst concentration).
- Purification methods (e.g., column chromatography gradients).
Provide NMR (¹H/¹³C) and HRMS data for structural confirmation. Share raw spectral files in supplementary materials and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
What methodologies enable real-time monitoring of this compound’s metabolic pathways?
Advanced Research Focus
Use stable isotope tracers (e.g., ¹³C-labeled this compound) with LC-MS-based flux analysis to track metabolic fate in hepatocyte models. Pair with time-resolved metabolomics to capture dynamic changes. Validate enzyme kinetics (Km, Vmax) using recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) in microsomal assays .
How can researchers validate target engagement in this compound pharmacological studies?
Basic Research Focus
Apply cellular thermal shift assays (CETSA) to confirm binding to purported targets. Use radioligand displacement assays for receptor targets (e.g., IC₅₀ determination). Correlate in vitro target engagement with in vivo efficacy metrics (e.g., ED₅₀ in disease models) .
What computational strategies predict this compound’s off-target interactions?
Advanced Research Focus
Leverage molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) to screen against structural databases (e.g., ChEMBL). Validate predictions with high-content screening (HCS) in phenotypic assays. Use machine learning models (e.g., random forests) trained on toxicity databases (TOX21) to prioritize high-risk off-targets .
What quality control standards apply to this compound reference materials in preclinical studies?
Basic Research Focus
Certify reference materials via:
- Purity assays (HPLC ≥ 95%).
- Stability testing under accelerated conditions (40°C/75% RH for 6 months).
- Batch-to-batch consistency using PCA (principal component analysis) of spectral data.
Document storage conditions (-20°C, desiccated) and avoid freeze-thaw cycles. Reference USP <83> guidelines for elemental impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
